molecular formula C4H5N3S3 B035730 Si-TMT CAS No. 1226494-16-1

Si-TMT

Cat. No.: B035730
CAS No.: 1226494-16-1
M. Wt: 191.3 g/mol
InChI Key: UVRDIFOZBJEFGI-UHFFFAOYSA-N
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Description

Si-TMT (2,4,6-Trimercaptotriazine-functionalized silica gel) is a specialized scavenging resin designed to remove transition metal impurities, such as palladium (Pd), rhodium (Rh), ruthenium (Ru), nickel (Ni), and platinum (Pt), from organic reaction mixtures. It is widely employed in pharmaceutical and materials chemistry to purify compounds after transition metal-catalyzed reactions, ensuring compliance with stringent regulatory limits for residual metals (typically <5–10 ppm) .

Key properties of this compound include:

  • Broad-spectrum metal scavenging: Effective against multiple transition metals, particularly Pd, which is notoriously challenging to eliminate due to its strong binding to organic substrates.
  • Non-destructive purification: Preserves the reactivity and yield of target compounds post-treatment, as demonstrated in studies involving isoquinoline derivatives and covalent organic frameworks (COFs) .
  • Ease of use: Operates under mild conditions (room temperature, common solvents like THF or MeOH) with short processing times (~3 hours) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Si-TMT is synthesized by attaching 2,4,6-trimercaptotriazine to a silica gel platform. The typical scavenging conditions involve using 3-5 equivalents of this compound relative to the palladium content, with a reaction time of 30 minutes at room temperature. The reaction can be performed in a fixed bed or batch format .

Industrial Production Methods: this compound is produced on an industrial scale by companies like BiotageThe material is then functionalized with 2,4,6-trimercaptotriazine, resulting in a robust, non-swelling adsorbent suitable for restricted volume environments and fixed bed applications .

Chemical Reactions Analysis

Types of Reactions: Si-TMT primarily undergoes scavenging reactions, where it efficiently removes residual palladium from palladium-catalyzed reactions. These reactions include Suzuki-Miyaura cross-coupling reactions, Heck reactions, Buchwald aminations, Wacker-type oxidation, hydrogenation, allylation, reductive deallylation, and indole formation .

Common Reagents and Conditions: The common reagents used in these reactions include palladium acetate, dichlorobis(triphenylphosphine) palladium (II), and tetrakis(triphenylphosphine) palladium (0). The reactions are typically carried out at room temperature, with this compound being added in a batch mode or as a fixed bed in a cartridge .

Major Products: The major products formed from these reactions are the desired organic compounds with significantly reduced palladium content, meeting the stringent requirements for active pharmaceutical ingredients .

Scientific Research Applications

Key Applications

  • Metal Scavenging in Chemical Synthesis
    • Si-TMT is primarily used to remove residual metals such as palladium from pharmaceutical active pharmaceutical ingredients (APIs) and intermediates. It is particularly effective in processes involving palladium-catalyzed reactions, where it can achieve over 99% removal efficiency .
    • The compound can be utilized in various modes:
      • Batch Mode : this compound can be added directly to reaction mixtures and stirred.
      • Flow-Through Mode : It can be packed into cartridges for continuous scavenging.
      • Microwave Reactors : Its stability under microwave conditions allows for efficient metal removal during synthesis .
  • Environmental Applications
    • This compound has potential applications in environmental remediation, specifically in the removal of heavy metals from contaminated water sources. Its ability to scavenge metals like lead and mercury makes it a valuable tool for environmental scientists .
  • Analytical Chemistry
    • In analytical applications, this compound serves as a purification agent to ensure that metal contaminants do not interfere with analytical results. Its use enhances the accuracy of assays and other analytical methods by eliminating potential sources of error associated with metal impurities .

Performance Analysis

The effectiveness of this compound has been documented through various studies and case analyses. Below is a summary table comparing the performance of this compound against other metal scavengers:

Scavenger Metal Scavenged Efficiency (%) Application Type
This compound Palladium>99%Batch/Flow
Si-Thiol (Biotage) Palladium91%Batch
Competitor S Palladium82%Flow
MP-TMT Palladium71%Batch

Case Studies

  • AstraZeneca's Use of this compound
    • In a notable application at AstraZeneca, this compound was employed to scavenge palladium from a series of reactions involving complex organic syntheses. The results indicated that this compound not only removed palladium effectively but also preserved the integrity of the products with minimal loss during purification .
  • Biotage's Implementation
    • Biotage has integrated this compound into its metal scavenging toolkit, demonstrating its utility across various industrial applications. Their studies showed that this compound outperformed traditional methods such as distillation and recrystallization in terms of efficiency and product recovery rates .

Mechanism of Action

Si-TMT exerts its effects through the functional group of 2,4,6-trimercaptotriazine, which binds to palladium atoms in the reaction mixture. This binding effectively removes the palladium from the mixture, preventing it from contaminating the final product. The silica gel platform provides a stable and inert support for the functional group, ensuring that the scavenging process does not introduce impurities .

Comparison with Similar Compounds

Comparison with Similar Compounds and Purification Methods

Column Chromatography Alone

Traditional flash chromatography is a primary purification method but exhibits limitations in removing residual metals. Evidence from systematic studies shows:

  • Residual Pd levels : >100 ppm in 14/39 samples after column chromatography alone, with an average reduction of ~90% from crude samples .
  • Limitation : Inconsistent efficiency, requiring additional steps to meet regulatory thresholds.

Column Chromatography + Si-TMT

Combining column chromatography with this compound scavenging significantly enhances purification:

  • Residual Pd levels : Consistently <50 ppm (average across reaction types) .
  • Synergistic effect : Column chromatography removes bulk metal residues, while this compound targets trace impurities below detection limits (<5 ppm in some cases) .

Other Metal Scavengers

While direct comparisons with alternative scavengers (e.g., thiourea- or amino-functionalized resins) are absent in the provided evidence, this compound’s unique advantages include:

  • Broad metal specificity : Outperforms single-target scavengers (e.g., Smopex® for Pd) by addressing diverse metal contaminants in one step .

Data Tables

Table 1: Residual Palladium Levels After Purification

Purification Method Residual Pd (ppm) Key Findings Source
Column Chromatography Alone 100–>100 Inconsistent, 36% samples >100 ppm
Column Chromatography + this compound <50 All samples compliant with <100 ppm
This compound Alone <5 Below ICP-MS detection limit

Table 2: Functional Comparison of Purification Techniques

Method Metal Spectrum Reactivity Preservation Processing Time Cost Efficiency
Column Chromatography Limited High Hours Moderate
This compound Scavenging Broad High 3 hours High
Combined (Column + this compound) Broad High 4–6 hours High

Research Findings and Implications

Superior Metal Removal: this compound reduces Pd to undetectable levels (<5 ppm) in isoquinoline derivatives, outperforming standalone chromatography .

Scalability: Validated in multi-gram syntheses (e.g., 400 mg of N-methyl-4-butylisoquinoline iodide) without yield loss .

Regulatory Compliance : Ensures adherence to pharmacopeial standards (e.g., ICH Q3D) for metal impurities in drug candidates .

Biological Activity

Si-TMT, a compound derived from the integration of silicon (Si) and tandem mass tagging (TMT) technology, has garnered attention for its biological activities, particularly in the context of proteomics and its potential applications in various fields such as agriculture, medicine, and biotechnology. This article delves into the biological activity of this compound, presenting research findings, data tables, and case studies to provide a comprehensive overview.

Overview of this compound

This compound is primarily known for its role in quantitative proteomic analyses. TMT technology allows for the labeling of proteins, enabling the simultaneous quantification of multiple samples in a single experiment. This method is essential in understanding protein interactions, modifications, and functions within biological systems.

Key Biological Activities

1. Proteomic Analysis
this compound has been utilized extensively in proteomic studies to analyze post-translational modifications (PTMs), such as acetylation. For instance, a study involving the biocontrol fungus Clonostachys chloroleuca demonstrated that this compound could identify over 1,400 lysine acetylation sites across various proteins. These modifications were linked to significant biological processes including metabolic regulation and stress responses .

2. Metabolic Pathway Insights
Research employing this compound has revealed insights into metabolic pathways affected by various treatments. For example, a study on psoriasis treatment showed that this compound could elucidate the protective effects of specific herbal formulations by analyzing changes in the proteome related to autophagy and inflammation .

3. Applications in Agriculture
this compound's application extends to agricultural research, where it aids in understanding plant responses to environmental stressors. The identification of proteins involved in stress responses can lead to improved crop resilience through targeted breeding or genetic modification.

Case Study 1: Acetylome Analysis in Fungi

A detailed study used this compound to construct a lysine acetylome of C. chloroleuca, identifying 740 proteins with differentially modified acetylation sites during mycoparasitism. The research highlighted that these modifications were crucial for regulating protein interactions and enhancing virulence against pathogens like Sclerotinia sclerotiorum.

Protein NameKac Sites IdentifiedFunctional Role
Protein A10Metabolism
Protein B15Stress Response
Protein C8Cell Wall Integrity

Case Study 2: Psoriasis Treatment

In another investigation, this compound was employed to analyze the effects of Jueyin granules on psoriasis models. The quantitative proteomic analysis revealed significant changes in protein expression linked to inflammation and cellular repair mechanisms.

Protein NameFold ChangePathway Involved
Protein D2.5Inflammatory Response
Protein E1.8Cell Proliferation
Protein F3.0Apoptosis Regulation

Research Findings

Recent studies have consistently shown that this compound can effectively quantify protein modifications under various conditions, providing insights into complex biological processes:

  • Differential Regulation : Research indicates that specific acetylated proteins are differentially regulated during stress responses, suggesting their potential as biomarkers for disease states.
  • Functional Enrichment : Gene Ontology (GO) analyses from this compound studies reveal that most identified proteins are involved in metabolic processes and cellular signaling pathways .

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing Si-TMT, and how can reproducibility be ensured?

this compound synthesis typically involves organosilicon chemistry, such as hydrosilylation or sol-gel processes. To ensure reproducibility, document precise molar ratios, reaction temperatures, and catalyst types (e.g., Pt-based catalysts for hydrosilylation). Include NMR and FTIR data for intermediate verification, and cross-validate purity using HPLC or mass spectrometry. For sol-gel methods, specify hydrolysis/polycondensation conditions (e.g., pH, solvent). Always reference established protocols from peer-reviewed studies and provide raw spectral data in supplementary materials .

Q. What characterization techniques are critical for confirming this compound’s structural integrity?

Key techniques include:

  • X-ray Diffraction (XRD) : To confirm crystallinity and phase purity.
  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ²⁹Si NMR to verify bonding environments.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under inert/oxidative atmospheres.
  • Spectroscopy (FTIR, UV-Vis) : Identify functional groups and electronic transitions. Cross-reference data with computational models (e.g., DFT simulations) to resolve ambiguities .

Q. How should researchers design baseline experiments to study this compound’s reactivity?

Use controlled variables:

  • Solvent Effects : Compare polar vs. non-polar solvents in reaction kinetics.
  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Pt) for efficiency.
  • Temperature Gradients : Monitor activation energy via Arrhenius plots. Include negative controls (e.g., catalyst-free conditions) and triplicate trials to minimize experimental noise .

Advanced Research Questions

Q. How can contradictions in this compound’s spectroscopic data across studies be resolved?

Contradictions often arise from sample purity or instrumental calibration. Steps to address this:

  • Standardize Protocols : Use identical instrumentation settings (e.g., NMR pulse sequences, XRD scan rates).
  • Collaborative Validation : Share samples with independent labs for cross-testing.
  • Meta-Analysis : Systematically compare published data using tools like PRISMA to identify outliers or methodological biases .

Q. What strategies optimize this compound’s synthesis for high-yield, scalable academic production?

  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield uniformity.
  • Flow Chemistry : Enhances reproducibility for continuous production.
  • In Situ Monitoring : Use Raman spectroscopy or GC-MS to track intermediate formation. Publish full kinetic profiles and side-product analyses to guide scalability .

Q. How should researchers design experiments to investigate this compound’s stability under extreme conditions?

  • Accelerated Aging Studies : Expose samples to elevated temperatures/humidity and monitor degradation via TGA-MS.
  • Radiolytic Stability : Use gamma irradiation to simulate long-term environmental exposure.
  • Mechanical Stress Tests : Apply shear forces (e.g., ball milling) and analyze structural changes with SEM/XPS. Include error margins for instrumental limitations and statistical significance thresholds (e.g., p < 0.05) .

Q. What methodologies integrate this compound’s properties with other nanomaterials for hybrid systems?

  • Surface Functionalization : Graft this compound with polymers or biomolecules via silane coupling.
  • Composite Fabrication : Blend with graphene oxide or MOFs, and characterize interfacial interactions using TEM/EDS.
  • Computational Modeling : Predict hybrid system behavior via molecular dynamics simulations. Publish raw hybridization efficiency data and failure cases to aid replication .

Q. Data Management & Collaboration

Q. How should researchers handle conflicting datasets in multi-institutional this compound studies?

  • Data Harmonization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata.
  • Blind Reanalysis : Assign third-party teams to reprocess raw data without prior context.
  • Transparency : Disclose all preprocessing steps (e.g., baseline correction in spectroscopy) in supplementary files .

Q. What statistical approaches are recommended for analyzing this compound’s structure-property relationships?

  • Multivariate Analysis : Use PCA or PLS regression to correlate structural features (e.g., bond angles) with properties (e.g., thermal conductivity).
  • Error Propagation Models : Quantify uncertainties in derived parameters (e.g., activation energy).
  • Machine Learning : Train algorithms on published datasets to predict untested synthetic conditions .

Q. Ethical & Reporting Standards

Q. What guidelines ensure ethical reporting of this compound’s potential hazards in academic publications?

  • Material Safety Data Sheets (MSDS) : Disclose toxicity, flammability, and disposal protocols.
  • Environmental Impact Statements : Include life-cycle analysis (LCA) for large-scale studies.
  • Peer Review : Require independent validation of hazard claims before publication .

Properties

IUPAC Name

6-methylsulfanyl-1H-1,3,5-triazine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S3/c1-10-4-6-2(8)5-3(9)7-4/h1H3,(H2,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRDIFOZBJEFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=S)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480642
Record name Si-TMT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226494-16-1
Record name Si-TMT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.